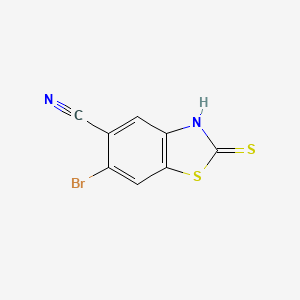

6-Bromo-5-cyano-2-mercaptobenzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

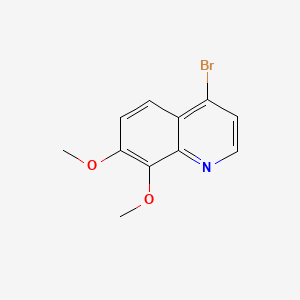

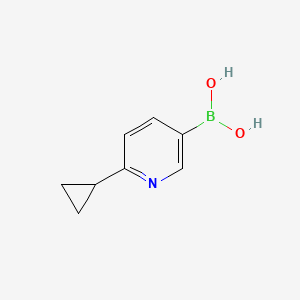

6-Bromo-5-cyano-2-mercaptobenzothiazole is a chemical compound with the molecular formula C8H3BrN2S2 and a molecular weight of 271.16 . It is a compound of interest in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with bromo, cyano, and mercapto substituents . The InChI code for this compound is 1S/C8H3BrN2S2/c9-5-2-7-6 (1-4 (5)3-10)11-8 (12)13-7/h1-2H, (H,11,12) .Scientific Research Applications

Synthesis and Characterization of Derivatives

MBT and its derivatives, including those with halogen substitutions, are often synthesized and characterized for their potential use in various fields, such as materials science and pharmaceuticals. For instance, studies on the synthesis and characterization of thiourea and mercaptobenzothiazole derivatives highlight the importance of these compounds in developing anti-thyroid drugs and understanding their action mechanisms (Antoniadis et al., 2003)[https://consensus.app/papers/synthesis-characterization-ptui2-antoniadis/5f5594ac09fa5296acfd79a9ef04d93e/?utm_source=chatgpt]. This research area could be relevant for exploring the synthesis routes and characterization of 6-Bromo-5-cyano-2-mercaptobenzothiazole.

Antimicrobial and Antifouling Properties

The antimicrobial activity of MBT derivatives is well-documented, with studies demonstrating their effectiveness as biocides when immobilized in materials like layered double hydroxides (Kuznetsova et al., 2017)[https://consensus.app/papers/activity-2‐mercaptobenzothiazole-released-kuznetsova/240d02c72a6a55ae9206641083d9844e/?utm_source=chatgpt]. Such properties suggest potential applications of this compound in developing antifouling and antimicrobial coatings, especially in environmentally friendly formulations.

Corrosion Inhibition

MBT and its derivatives have been recognized as effective corrosion inhibitors for metals, including copper, in various environments (Finšgar & Merl, 2014)[https://consensus.app/papers/longterm-immersion-study-2mercaptobenzothiazole-copper-finšgar/7f683868c44652bebd34ed0347494363/?utm_source=chatgpt]. The structural modification of MBT, such as bromo and cyano substitutions, could influence its interaction with metal surfaces, potentially offering enhanced protection against corrosion.

Biological Activities and Drug Development

The broad spectrum of biological activities associated with MBT derivatives, including antimicrobial, antifungal, and anticancer properties, highlights their potential as pharmacological agents (Azam & Suresh, 2012)[https://consensus.app/papers/activities-2mercaptobenzothiazole-derivatives-review-azam/ea4e3dad0a815dc29fc61fef53a9299e/?utm_source=chatgpt]. Research into this compound could explore its utility in drug development, especially for targeting specific diseases based on the biological activities of its structural analogs.

Environmental and Industrial Applications

The utility of MBT derivatives in environmental and industrial applications, such as fungicides, insecticides, and vulcanization catalysts, is well-established (Dalal et al., 2005)[https://consensus.app/papers/synthesis-2mercaptobenzothiazole-dalal/b0aba9c7ef6e58c29c93da50ac49d5f7/?utm_source=chatgpt]. Exploring the applications of this compound in these areas could lead to the development of new materials and chemicals with improved performance and environmental sustainability.

properties

IUPAC Name |

6-bromo-2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S2/c9-5-2-7-6(1-4(5)3-10)11-8(12)13-7/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRUSVYIVKWKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=S)S2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682076 |

Source

|

| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-64-6 |

Source

|

| Record name | 6-Bromo-2-sulfanylidene-2,3-dihydro-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

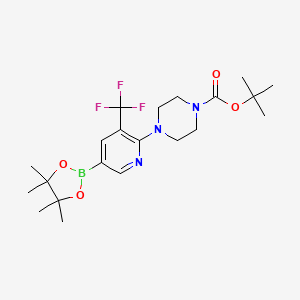

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)